molecular formula C8H5ClFNO2 B8550126 1-Chloro-2-fluoro-4-(2-nitro-vinyl)-benzene

1-Chloro-2-fluoro-4-(2-nitro-vinyl)-benzene

Cat. No. B8550126
M. Wt: 201.58 g/mol
InChI Key: AGXASUCVOQMLCW-UHFFFAOYSA-N
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Patent
US07745477B2

Procedure details

Lithium borohydride (2.16 g, 99 mmol) was suspended in THF (50 ml). Trimethylchlorosilane (21.6 g, 198 mmol) was added dropwise. A solution of 1-chloro-2-fluoro-4-(2-nitro-vinyl)-benzene (5.0 g, 24.8 mmol) in THF (20 ml) was added dropwise. Strong gas evolution and foam formation was observed. The white suspension was stirred at RT for 3 days. Carefully MeOH (80 ml) was added. The solvents were removed in vacuo and the residue was purified by flash column chromatography (CH2Cl2/MeOH+5% aq. NH4OH 4:1) to yield 2-(4-chloro-3-fluoro-phenyl)-ethylamine (3.1 g, 73%) as a white solid. MS (ISP) 174.1 (M+H)+. 1HNMR (DMSO-d, 300 MHz): δ 2.92 (t, J=4.8 Hz, 2H), 3.02 (t, J=6.3 Hz, 2H), 7.15 (dd, J=6.0 and 1.2 Hz, 1H), 7.38 (dd, J=1.2 and 7.8 Hz), 7.53 (t, J=6.3 Hz, 1H), 7.93 (br, 2H).
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
80 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[BH4-].[Li+].C[Si](C)(C)Cl.[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([CH:15]=[CH:16][N+:17]([O-])=O)=[CH:11][C:10]=1[F:20].CO>C1COCC1>[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][NH2:17])=[CH:11][C:10]=1[F:20] |f:0.1|

Inputs

Step One
Name
Quantity
2.16 g
Type
reactant
Smiles
[BH4-].[Li+]
Step Two
Name
Quantity
21.6 g
Type
reactant
Smiles
C[Si](Cl)(C)C
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C=C[N+](=O)[O-])F
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
80 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The white suspension was stirred at RT for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography (CH2Cl2/MeOH+5% aq. NH4OH 4:1)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)CCN)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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